Hydrate-Induced Zwitterion Formation Enhances Aqueous Solubility Over Anhydrous Norfloxacin
Norfloxacin is exceptional among pharmaceutical hydrates: its hydrate forms are more water-soluble than the anhydrous form, contrary to the general trend. This occurs because water molecules incorporated into the crystal lattice induce proton transfer from the COOH group to the piperazinyl NH group, converting neutral norfloxacin into the zwitterionic species (COO⁻/NH₂⁺) [1]. Spectroscopic evidence from FT-IR microspectroscopy shows that upon hydration, the infrared peaks at 1732 cm⁻¹ (C=O of COOH) and 1253 cm⁻¹ (C–O of COOH) decrease, while peaks at 1584 cm⁻¹ (asymmetric COO⁻) and 1339 cm⁻¹ (symmetric COO⁻) increase, and the NH₂⁺ peak at 2553 cm⁻¹ appears [1]. The aqueous solubility of norfloxacin (base/anhydrous) at 25 °C is reported as 0.28 mg/mL [2], whereas the hydrate form used in comparative cocrystal studies yields a solubility of 0.32 ± 0.02 mg/mL by shake-flask method [3].
| Evidence Dimension | Aqueous solubility at 25 °C (mg/mL) |
|---|---|
| Target Compound Data | 0.32 ± 0.02 mg/mL (norfloxacin in hydrate form, used as reference in cocrystal study; shake-flask method, pH equilibrium) |
| Comparator Or Baseline | 0.28 mg/mL (anhydrous norfloxacin base, 25 °C, water) |
| Quantified Difference | Approximately 14% higher solubility for the hydrate form (0.32 vs 0.28 mg/mL); proton transfer mechanism confirmed spectroscopically |
| Conditions | Shake-flask solubility determination at equilibrium pH; FT-IR microspectroscopy with thermal analyzer for proton transfer evidence |
Why This Matters
The hydrate form's zwitterionic character confers measurably higher aqueous solubility than the anhydrous form, directly affecting dissolution-rate-limited bioavailability and making the specific hydrate identity a critical quality attribute for formulation performance.
- [1] Hu, T. C., Wang, S. L., Chen, T. F., & Lin, S. Y. (2002). Hydration-induced proton transfer in the solid state of norfloxacin. Journal of Pharmaceutical Sciences, 91(5), 1351–1357. https://doi.org/10.1002/jps.10136 View Source
- [2] Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237–250. Data compiled from multiple experimental sources; solubility at 25 °C in water reported as 0.28 mg/mL. View Source
- [3] Fael, H., Barbas Cañero, R., Prohens López, R., Pérez Ràfols, C., & Fuguet i Jordà, E. (2022). Synthesis and characterization of a new norfloxacin/resorcinol cocrystal with enhanced solubility and dissolution profile. Pharmaceutics, 14(1), 49. https://doi.org/10.3390/pharmaceutics14010049 View Source
